2-Aminocyclopent-1-ene-1-carbothioamide
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Overview
Description
2-Aminocyclopent-1-ene-1-carbothioamide is an organic compound with the molecular formula C6H10N2S It is a derivative of cyclopentene, featuring an amino group and a carbothioamide group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminocyclopent-1-ene-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of cyclopentene with thiourea in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the thiourea acting as both the sulfur and nitrogen source.
Another method involves the use of 2-aminocyclopent-1-ene-1-carbodithioic acid as a precursor. This compound can be synthesized by reacting cyclopentene with carbon disulfide and ammonia, followed by hydrolysis to yield the desired carbothioamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopent-1-ene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The amino and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminocyclopent-1-ene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-aminocyclopent-1-ene-1-carbothioamide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions.
In biological systems, the compound’s derivatives may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
2-Aminocyclopent-1-ene-1-carbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
2-Aminocyclopent-1-ene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
2-Aminocyclopent-1-ene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties. This group can participate in a variety of reactions, making the compound versatile for synthetic applications. Additionally, the sulfur atom in the carbothioamide group can form strong interactions with metal ions, enhancing the compound’s utility in coordination chemistry.
Properties
IUPAC Name |
2-aminocyclopentene-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCHXCMRDBEAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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